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Compound of Interest

Compound Name: Noribogaine

Cat. No.: B1226712 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to address

challenges encountered during the development of oral noribogaine formulations.

Frequently Asked Questions (FAQs)
Q1: What are the main challenges to achieving high oral bioavailability for noribogaine?

A1: The primary challenges for the oral delivery of noribogaine, an indole alkaloid, stem from

its physicochemical properties and physiological barriers in the gastrointestinal (GI) tract. While

noribogaine is the primary active metabolite of ibogaine and circumvents the extensive first-

pass metabolism of its parent compound by CYP2D6, its own oral bioavailability can be limited

by:

Poor Aqueous Solubility: Noribogaine is a lipophilic compound, which can lead to low

dissolution rates in the aqueous environment of the GI tract.[1] This is often the rate-limiting

step for the absorption of poorly soluble drugs.

Limited Permeability: While its lipophilicity suggests it may cross cell membranes, other

factors can influence its permeability across the intestinal epithelium.

Potential for Degradation: The stability of the molecule in the varying pH environments of the

stomach and intestine should be considered.
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P-glycoprotein (P-gp) Efflux: Like its parent compound ibogaine, noribogaine may be a

substrate for efflux transporters like P-gp, which can pump the drug back into the intestinal

lumen, reducing net absorption.

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of

noribogaine?

A2: Several advanced formulation strategies can be employed to overcome the challenges of

noribogaine's oral delivery:

Lipid-Based Formulations: These are a highly effective approach for lipophilic drugs.[2]

Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils,

surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in

the GI fluids.[3] This increases the surface area for absorption and can bypass the

dissolution step.

Liposomes: These are vesicular structures composed of a lipid bilayer that can

encapsulate both hydrophilic and lipophilic drugs.[4] For noribogaine, liposomes can

protect it from degradation in the GI tract and enhance its absorption.[4] Specialized

liposomes, such as the Brain Targeting Liposome System (BTLS), are being explored to

minimize systemic exposure while increasing brain concentrations.

Amorphous Solid Dispersions (ASDs): By dispersing noribogaine in a polymeric carrier in

an amorphous state, its solubility and dissolution rate can be significantly increased

compared to its crystalline form.

Prodrugs: While noribogaine is a metabolite of ibogaine, further derivatization to create a

more soluble and/or permeable prodrug of noribogaine is a potential strategy.

Q3: What excipients are commonly used in these advanced formulations?

A3: The choice of excipients is critical for the success of the formulation.

For SEDDS:
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Oils: Medium-chain triglycerides (e.g., Capryol®, Captex®), long-chain triglycerides (e.g.,

soybean oil, sesame oil).

Surfactants: Non-ionic surfactants with high HLB values (>12) are preferred, such as

polysorbates (e.g., Tween® 80), polyoxyl 35 castor oil (e.g., Cremophor® EL), and

polyoxyl 40 hydrogenated castor oil (e.g., Kolliphor® RH 40).

Co-solvents/Co-surfactants: To improve drug solubility and the spontaneity of

emulsification, co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) are

often used.

For Liposomes:

Phospholipids: Phosphatidylcholines (e.g., soy phosphatidylcholine, egg

phosphatidylcholine), and hydrogenated phospholipids for improved stability.

Cholesterol: Incorporated to modulate membrane fluidity and stability.

Surface Modifiers: PEGylated lipids (e.g., DSPE-PEG) are used to create "stealth"

liposomes with longer circulation times.

For ASDs:

Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and

specialized polymers like Soluplus®.

A patent for noribogaine compositions also mentions the use of biocompatible dehydrating

saccharides like mannitol to enhance blood-brain barrier penetration.[5]

Data Presentation
Table 1: Physicochemical Properties of Noribogaine
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Property Value Source

Molecular Formula C₁₉H₂₄N₂O [6]

Molecular Weight 296.4 g/mol [6]

XLogP3 3.6 [6]

Description

Organic heteropentacyclic

compound, primary metabolite

of ibogaine.

[6]

Table 2: Pharmacokinetic Parameters of Oral
Noribogaine in Humans (Healthy Volunteers)

Dose Cmax (ng/mL) Tmax (hours)
AUC₀₋∞
(ng·h/mL)

t½ (hours)

3 mg 5.2 ± 1.5 2.5 (2-4) 204 ± 55 27.6 ± 8.7

10 mg 14.5 ± 4.1 2.5 (2-4) 681 ± 138 34.6 ± 10.3

30 mg 55.9 ± 18.2 2.0 (1.5-4) 2580 ± 901 49.7 ± 15.6

60 mg 116 ± 36 2.0 (1.5-3) 5110 ± 1410 45.4 ± 11.2

Data adapted from an ascending single-dose study in healthy male volunteers.[7] Cmax and

AUC are presented as mean ± SD. Tmax is presented as median (range). t½ is the terminal

half-life.

Table 3: Pharmacokinetic Parameters of Oral
Noribogaine in Rodents
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Species Dose (mg/kg)
Brain
Concentration
(ng/g) at 2h

Brain/Blood Ratio

Rat 10 1727 ~7

Rat 30 5795 ~7

Rat 56 15117 ~7

Rat 100 17067 ~7

Data adapted from a study in rats, demonstrating high brain penetration.[7][8]
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Issue Potential Cause(s) Troubleshooting Steps

Poor self-emulsification or long

emulsification time

- Inappropriate

oil/surfactant/co-solvent ratio. -

Low surfactant concentration. -

High viscosity of the

formulation.

- Construct a pseudo-ternary

phase diagram to identify the

optimal self-emulsifying region.

- Increase the surfactant-to-oil

ratio. - Add a co-solvent like

ethanol or propylene glycol to

reduce viscosity.

Drug precipitation upon dilution

- Drug concentration exceeds

the solubilization capacity of

the emulsion. - Formulation is

a supersaturated system

without a precipitation inhibitor.

- Reduce the drug loading. -

Screen for oils and surfactants

with higher solubilizing

capacity for noribogaine. -

Incorporate a polymeric

precipitation inhibitor like

HPMC.

Formulation instability (phase

separation)

- Immiscibility of components. -

Temperature fluctuations.

- Ensure all components are

miscible at the intended ratios.

- Store the formulation at a

controlled temperature.

Incompatibility with capsule

shells

- Certain oils or surfactants can

degrade gelatin capsules.

- Perform compatibility studies

with the chosen capsule shells.

- Consider using HPMC

capsules as an alternative to

gelatin.

Liposomal Formulations
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Issue Potential Cause(s) Troubleshooting Steps

Low drug encapsulation

efficiency

- Poor solubility of noribogaine

in the aqueous or lipid phase. -

Inefficient loading method. -

Drug leakage during

formulation processing.

- For passive loading of the

lipophilic noribogaine, ensure it

is fully dissolved in the lipid

phase during film formation. -

Optimize the drug-to-lipid ratio.

- Consider active loading

methods if a suitable gradient

can be established.

Liposome aggregation

- Insufficient surface charge or

steric hindrance. - Improper

storage conditions.

- Incorporate charged lipids to

increase zeta potential. - Add a

sufficient concentration of a

PEGylated lipid (e.g., DSPE-

PEG) for steric stabilization. -

Store liposomes at an

appropriate temperature,

typically 4°C.

Drug leakage during storage

- Instability of the lipid bilayer. -

Hydrolysis or oxidation of

lipids.

- Incorporate cholesterol to

increase membrane rigidity. -

Use saturated phospholipids

which are less prone to

oxidation. - Store under an

inert atmosphere (e.g.,

nitrogen) and protect from

light.

Variability in particle size

- Inconsistent energy input

during size reduction. -

Inefficient extrusion or

sonication process.

- Optimize the number of

extrusion cycles or sonication

time and power. - Ensure the

lipid concentration is

appropriate for the chosen

method.

Experimental Protocols
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Protocol 1: Development of a Noribogaine SEDDS
Formulation

Excipient Screening:

Determine the solubility of noribogaine in various oils (e.g., Capryol 90, olive oil, sesame

oil), surfactants (e.g., Tween 80, Kolliphor RH 40), and co-solvents (e.g., Transcutol HP,

PEG 400).

Add an excess amount of noribogaine to 2 mL of each excipient in a sealed vial.

Agitate the vials for 48 hours at room temperature.

Centrifuge the samples and analyze the supernatant for noribogaine concentration using

a validated HPLC method.

Construction of Pseudo-Ternary Phase Diagram:

Select the oil, surfactant, and co-solvent with the highest solubility for noribogaine.

Prepare mixtures of surfactant and co-solvent (Sₘᵢₓ) at different ratios (e.g., 1:1, 2:1, 1:2).

Mix the Sₘᵢₓ with the oil at various ratios (e.g., from 9:1 to 1:9).

To each mixture, add 100 µL to 500 mL of water with gentle agitation.

Visually inspect the resulting emulsion for clarity and stability. Plot the self-emulsifying

regions on a ternary diagram.

Formulation Preparation and Characterization:

Select a formulation from the optimal self-emulsifying region.

Dissolve the desired amount of noribogaine in the oil/surfactant/co-solvent mixture.

Droplet Size Analysis: Dilute the formulation in water and measure the droplet size and

polydispersity index (PDI) using dynamic light scattering (DLS).
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In Vitro Dissolution: Perform dissolution testing using a USP Apparatus II (paddle method)

in simulated gastric and intestinal fluids.[1]

Protocol 2: Preparation of Noribogaine-Loaded
Liposomes

Thin-Film Hydration Method:

Dissolve noribogaine, a phospholipid (e.g., soy phosphatidylcholine), and cholesterol in a

suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask

wall.

Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4) by rotating the flask at a

temperature above the lipid phase transition temperature. This will form multilamellar

vesicles (MLVs).

Size Reduction:

To obtain smaller, more uniform vesicles (LUVs or SUVs), subject the MLV suspension to

probe sonication or extrusion through polycarbonate membranes of a defined pore size

(e.g., 100 nm).

Purification and Characterization:

Remove unencapsulated noribogaine by size exclusion chromatography or dialysis.

Encapsulation Efficiency (%EE): Determine the concentration of noribogaine in the

liposomes before and after purification using HPLC. Calculate %EE as: (Amount of

encapsulated drug / Total initial amount of drug) x 100.

Particle Size and Zeta Potential: Measure the size distribution and surface charge of the

liposomes using DLS.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Animal Model:
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Use male Sprague-Dawley rats (250-300 g). Acclimatize the animals for at least one week

before the study.

Dosing and Sample Collection:

Fast the animals overnight before dosing.

Administer the noribogaine formulation (e.g., SEDDS or liposomal formulation) and a

control (e.g., noribogaine in aqueous suspension) via oral gavage at a specific dose.

Collect blood samples (approx. 200 µL) from the tail vein at predetermined time points

(e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours post-dose) into heparinized tubes.

Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

Bioanalysis:

Determine the concentration of noribogaine in the plasma samples using a validated LC-

MS/MS method.

Pharmacokinetic Analysis:

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability

(by comparing with data from an intravenous administration group) using non-

compartmental analysis software.

Mandatory Visualizations

Ibogaine Noribogaine
(Active Metabolite)

O-demethylation
(CYP2D6 in Liver)

Click to download full resolution via product page

Caption: Metabolic conversion of ibogaine to its active metabolite, noribogaine.
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Caption: General workflow for developing and evaluating oral noribogaine formulations.
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Oral Administration

GI Tract

Intestinal Absorption

SEDDS Formulation in Capsule
(Noribogaine dissolved in oil/surfactant)
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Caption: Mechanism of SEDDS for enhancing oral bioavailability of noribogaine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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